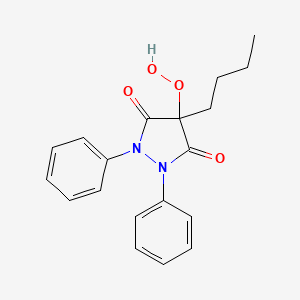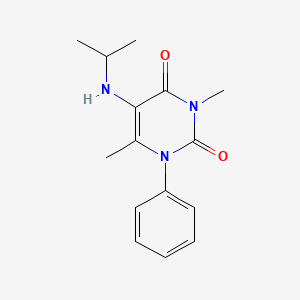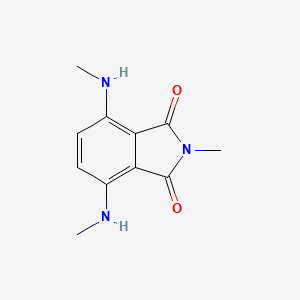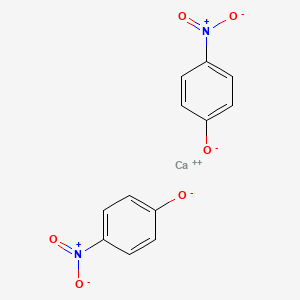
Phenol, p-nitro-, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-nitro-, calcium salt is a chemical compound derived from phenol, where a nitro group is attached to the para position of the benzene ring, and the compound is neutralized with calcium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, p-nitro-, calcium salt can be synthesized through the nitration of phenol. The nitration process involves the introduction of a nitro group (-NO2) to the phenol molecule. This can be achieved using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction typically occurs at low temperatures to control the formation of ortho and para isomers, with the para isomer being the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be carried out using a continuous flow process. This method ensures better control over reaction conditions and yields. The nitration reaction is followed by neutralization with calcium hydroxide (Ca(OH)2) to form the calcium salt of p-nitrophenol .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, p-nitro-, calcium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Reduction of the nitro group forms p-aminophenol.
Substitution: Electrophilic substitution reactions yield various derivatives, such as 2,4,6-tribromophenol and p-nitrophenol.
Aplicaciones Científicas De Investigación
Phenol, p-nitro-, calcium salt has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceuticals, including analgesics and antiseptics.
Industry: Applied in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of phenol, p-nitro-, calcium salt involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to the benzene ring.
p-Nitrophenol: Similar to phenol, p-nitro-, calcium salt but without the calcium salt form.
2,4,6-Trinitrophenol: A more heavily nitrated derivative of phenol
Uniqueness
This compound is unique due to its combination of a nitro group and calcium salt, which imparts distinct chemical and physical properties. The presence of the calcium salt enhances its solubility and stability compared to other nitrophenols .
Propiedades
Número CAS |
34005-60-2 |
|---|---|
Fórmula molecular |
C12H8CaN2O6 |
Peso molecular |
316.28 g/mol |
Nombre IUPAC |
calcium;4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
Clave InChI |
IELLGWCBQATIRX-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)

![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
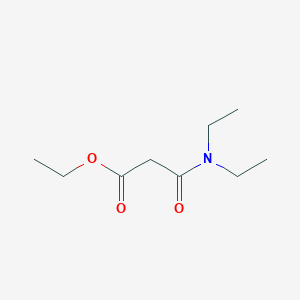
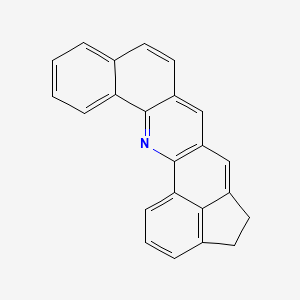
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
